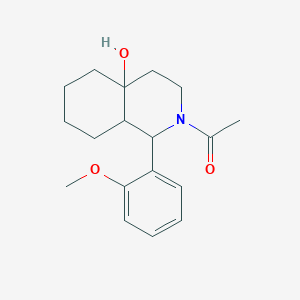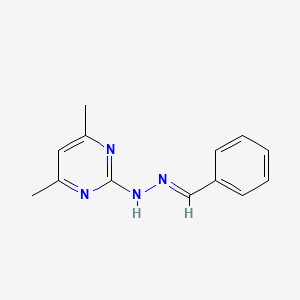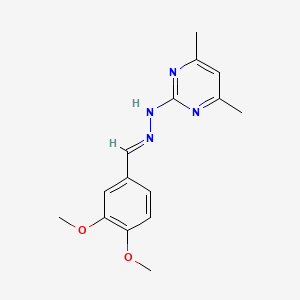
2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol
Overview
Description
2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline alkaloids and is known to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various cellular signaling pathways. For example, it has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. Additionally, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been reported to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been found to have antioxidant properties and can scavenge free radicals. Moreover, it has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its potential therapeutic applications. It has been found to have various biological activities and can be used in the treatment of various diseases. Additionally, it is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol. One of the potential directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it can be further studied for its anticancer properties and potential use as a chemotherapeutic agent. Moreover, its mechanism of action can be further elucidated to understand its biological activities better. Furthermore, its structural analogs can be synthesized and studied for their potential therapeutic applications.
Scientific Research Applications
2-acetyl-1-(2-methoxyphenyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to have neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, it has been found to have anticancer properties and has been investigated as a potential chemotherapeutic agent.
properties
IUPAC Name |
1-[4a-hydroxy-1-(2-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(20)19-12-11-18(21)10-6-5-8-15(18)17(19)14-7-3-4-9-16(14)22-2/h3-4,7,9,15,17,21H,5-6,8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMXPJVQCGHRGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCCCC2C1C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4a-Hydroxy-1-(2-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3839258.png)


![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B3839276.png)
![2-[4-(benzyloxy)phenyl]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B3839280.png)

![3-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839292.png)
![N'-[(5-nitro-2-furyl)methylene]hexanohydrazide](/img/structure/B3839312.png)

![ethyl 2-[4-(dipropylamino)benzylidene]hydrazinecarboxylate](/img/structure/B3839323.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3839334.png)
![3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3839336.png)
